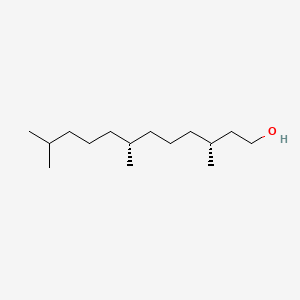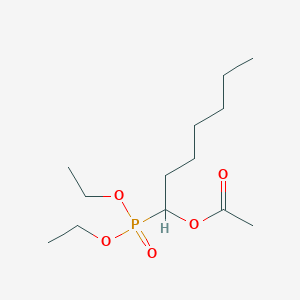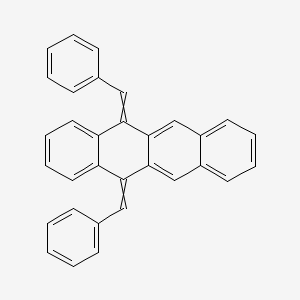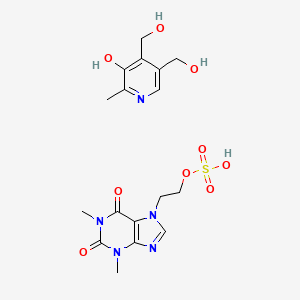
1-Dodecanol, 3,7,11-trimethyl-, (R*,R*)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 1-Dodecanol, 3,7,11-trimethyl-, (R*,R*)- can be achieved through various synthetic routes. One common method involves the oxidation of fatty alcohols or the reduction of corresponding aldehydes . Another method is catalytic hydrogenation, where the corresponding fatty alcohol is hydrogenated in the presence of a suitable catalyst . Industrial production methods often utilize these chemical synthesis techniques to produce the compound in large quantities.
Analyse Chemischer Reaktionen
1-Dodecanol, 3,7,11-trimethyl-, (R*,R*)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield corresponding aldehydes or carboxylic acids, while reduction can produce various hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1-Dodecanol, 3,7,11-trimethyl-, (R*,R*)- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules . In biology, it serves as a metabolite observed in cancer metabolism and has roles as a human and plant metabolite . In medicine, it is studied for its potential antimicrobial properties and its role in metabolic pathways . Industrially, it is used as a lubricant, emulsifier, and sometimes as an antimicrobial agent .
Wirkmechanismus
The mechanism of action of 1-Dodecanol, 3,7,11-trimethyl-, (R*,R*)- involves its interaction with various molecular targets and pathways. As a fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability . Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis . Additionally, its role as a metabolite in cancer metabolism suggests it may influence metabolic pathways involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
1-Dodecanol, 3,7,11-trimethyl-, (R*,R*)- can be compared with other similar compounds such as 3,7,11-trimethyldodecan-3-ol and 3,7,11-trimethyldodecan-1-ol . These compounds share similar structural features but differ in the position of the hydroxyl group. The unique positioning of the methyl groups in 1-Dodecanol, 3,7,11-trimethyl-, (R*,R*)- contributes to its distinct chemical properties and reactivity . Other similar compounds include Hexahydronerolidol and Nerolidol, which also have methyl substitutions but differ in their overall structure and functional groups .
Eigenschaften
CAS-Nummer |
87247-04-9 |
|---|---|
Molekularformel |
C15H32O |
Molekulargewicht |
228.41 g/mol |
IUPAC-Name |
(3R,7R)-3,7,11-trimethyldodecan-1-ol |
InChI |
InChI=1S/C15H32O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h13-16H,5-12H2,1-4H3/t14-,15-/m1/s1 |
InChI-Schlüssel |
HDPUXESLSOZSIB-HUUCEWRRSA-N |
Isomerische SMILES |
C[C@@H](CCC[C@@H](C)CCO)CCCC(C)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)









![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)


